5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole 5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.: 2640971-91-9
VCID: VC11855538
InChI: InChI=1S/C14H16ClN3O3S/c15-10-1-4-13-12(9-10)16-14(21-13)17-5-7-18(8-6-17)22(19,20)11-2-3-11/h1,4,9,11H,2-3,5-8H2
SMILES: C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=C(O3)C=CC(=C4)Cl
Molecular Formula: C14H16ClN3O3S
Molecular Weight: 341.8 g/mol

5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole

CAS No.: 2640971-91-9

Cat. No.: VC11855538

Molecular Formula: C14H16ClN3O3S

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole - 2640971-91-9

Specification

CAS No. 2640971-91-9
Molecular Formula C14H16ClN3O3S
Molecular Weight 341.8 g/mol
IUPAC Name 5-chloro-2-(4-cyclopropylsulfonylpiperazin-1-yl)-1,3-benzoxazole
Standard InChI InChI=1S/C14H16ClN3O3S/c15-10-1-4-13-12(9-10)16-14(21-13)17-5-7-18(8-6-17)22(19,20)11-2-3-11/h1,4,9,11H,2-3,5-8H2
Standard InChI Key BKLRJYPNTYCRKO-UHFFFAOYSA-N
SMILES C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=C(O3)C=CC(=C4)Cl
Canonical SMILES C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=C(O3)C=CC(=C4)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound features a benzoxazole core (a fused benzene and oxazole ring) substituted at position 5 with a chlorine atom and at position 2 with a 4-(cyclopropanesulfonyl)piperazine group. Its molecular formula is C₁₄H₁₆ClN₃O₃S, with a molecular weight of 341.8 g/mol. The benzoxazole scaffold provides aromatic stability and π-π stacking potential, while the piperazine-sulfonyl moiety introduces conformational flexibility and hydrogen-bonding capabilities.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₆ClN₃O₃S
Molecular Weight341.8 g/mol
SMILES NotationClC1=CC2=C(C=C1)N=C(O2)N3CCN(CC3)S(=O)(=O)C4CC4
InChI KeyBKLRJYPNTYCRKO-UHFFFAOYSA-N

Spectroscopic and Physicochemical Profiles

While experimental spectral data (e.g., IR, NMR) for this specific compound remain unpublished, analogous benzoxazole derivatives exhibit characteristic absorption bands:

  • IR: N-H stretching (~3,300 cm⁻¹), C=N in oxazole (~1,650 cm⁻¹), and S=O stretching (~1,150 cm⁻¹) .

  • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), piperazine CH₂ groups (δ 2.5–3.5 ppm), and cyclopropane CH₂ (δ 1.0–1.5 ppm) .

Predicted physicochemical properties using DFT methods (B3LYP/6-311++G(d,p)) suggest:

  • LogP: ~2.1 (moderate lipophilicity)

  • Polar Surface Area: ~90 Ų (favorable for blood-brain barrier penetration).

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves a multi-step sequence:

  • Benzoxazole Core Formation: Condensation of 2-aminophenol derivatives with chloro-substituted carboxylic acids in polyphosphoric acid (PPA) at 160°C .

  • Piperazine Introduction: Nucleophilic aromatic substitution (SNAr) at position 2 using 1-(cyclopropanesulfonyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1PPA, 160°C, 1 hr65%
21-(Cyclopropanesulfonyl)piperazine, DMF, K₂CO₃, 80°C61%

Purification Challenges

Chromatographic purification (silica gel, ethyl acetate/hexane) is critical due to polar byproducts from sulfonylation. Industrial-scale production may employ continuous flow reactors to enhance reproducibility.

Computational and Molecular Modeling Studies

Density Functional Theory (DFT) Optimization

Geometry optimization at the B3LYP/6-311++G(d,p) level reveals:

  • Bond Lengths: C-Cl = 1.74 Å, N-S = 1.62 Å .

  • Dihedral Angles: Piperazine ring adopts a chair conformation (torsion angle = 55.2°).

Molecular Docking with Viral Targets

In silico studies against SARS-CoV-2 main protease (PDB: 6LU7) show weak interaction (binding energy = -6.4 kcal/mol), suggesting limited antiviral potential .

Comparative Analysis with Related Benzoxazole Derivatives

Table 3: Structural and Functional Comparisons

CompoundSubstituentBioactivity
Target Compound4-(Cyclopropanesulfonyl)piperazineNeurological modulation
2-(p-Chloro-benzyl)-5-[3-(4-ethylpiperazinyl)propionamido]-benzoxazole4-EthylpiperazineAntimicrobial (MIC = 8 µg/mL)
5-Chloro-2-(2-fluorophenylpiperazinyl)-1,3-benzoxazole2-FluorophenylpiperazineAnalgesic (35% MPE)

Key trends:

  • Sulfonyl groups enhance blood-brain barrier penetration vs. alkyl or aryl substitutions.

  • Chloro at position 5 improves metabolic stability compared to methyl or amino analogs .

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